Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI)
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Overview
Description
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI) is a chiral building block that has gained significant attention in recent years due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. In
Mechanism Of Action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) varies depending on its application. In the synthesis of natural products and pharmaceuticals, it acts as a chiral building block, providing the desired stereochemistry. In the study of asymmetric catalysis, it acts as a chiral ligand, facilitating the reaction between the substrate and the catalyst. In the development of new synthetic methodologies, it acts as a key intermediate, allowing for the formation of new compounds.
Biochemical And Physiological Effects
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or genotoxic. It is also not expected to have any significant environmental impact.
Advantages And Limitations For Lab Experiments
The use of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) in lab experiments has several advantages. It is a chiral building block that can provide high enantiomeric purity, which is important in the synthesis of natural products and pharmaceuticals. It is also a versatile compound that can be used in the development of new synthetic methodologies. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI). One direction is the development of new synthetic methodologies using this compound as a key intermediate. Another direction is the study of its biochemical and physiological effects, which can provide insight into its potential as a therapeutic agent. Furthermore, the use of this compound in the development of new chiral ligands for asymmetric catalysis is also a promising direction for future research.
Synthesis Methods
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) can be synthesized through various methods. One of the most common methods is the asymmetric synthesis using chiral auxiliary. This involves the use of a chiral auxiliary to form a diastereomeric intermediate, which can then be selectively reduced to form the desired enantiomer. Another method involves the use of organometallic reagents, such as Grignard reagents, to form the cyclopropane ring. The choice of synthesis method depends on the desired enantiomeric purity and the availability of starting materials.
Scientific Research Applications
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and anticancer agents. Furthermore, it has been used in the development of new synthetic methodologies and in the study of asymmetric catalysis.
properties
CAS RN |
193070-58-5 |
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Product Name |
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI) |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1S,2R)-2-butyl-1-methoxycyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-6-9(8,7-10)11-2/h7-8H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
LXHMZJDMPLYFKF-RKDXNWHRSA-N |
Isomeric SMILES |
CCCC[C@@H]1C[C@]1(C=O)OC |
SMILES |
CCCCC1CC1(C=O)OC |
Canonical SMILES |
CCCCC1CC1(C=O)OC |
synonyms |
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel- (9CI) |
Origin of Product |
United States |
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